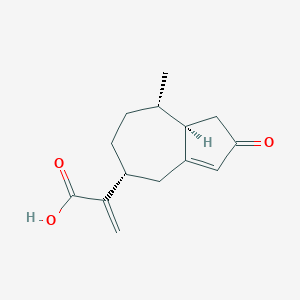

Isorupestonic acid

Description

Isorupestonic acid is a sesquiterpene compound first isolated from Artemisia rupestris (Xinjiang Yi Zhi Hao) . Its molecular formula is C₁₅H₂₀O₃ (248.32 g/mol), with a melting point of 192–193°C and an optical rotation of [α]D¹⁴ = +11° (methanol) . The structure features an unusual 6,7-membered bicyclic skeleton derived from the biogenetic rearrangement of rupestonic acid, involving cleavage of the C4–C5 bond and formation of a new C5–C14 bond . Its absolute configuration was confirmed via X-ray crystallography and CD spectroscopy, sharing the C-1 configuration with rupestonic acid but differing in ring architecture .

Pharmacologically, this compound exhibits anti-inflammatory activity by inhibiting nitric oxide (NO) release in LPS-stimulated RAW264.7 macrophages and modulates gastrointestinal motility by binding to NOS3 (endothelial nitric oxide synthase) with high affinity (−9.10 kcal/mol), a key target in functional dyspepsia treatment .

Properties

IUPAC Name |

2-[(5R,8S,8aR)-8-methyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-8-3-4-10(9(2)14(16)17)5-11-6-12(15)7-13(8)11/h6,8,10,13H,2-5,7H2,1H3,(H,16,17)/t8-,10+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHZYBAJZKMYQB-IYYTYJHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC2=CC(=O)CC12)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CC2=CC(=O)C[C@H]12)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80161204 | |

| Record name | Isorupestonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139953-21-2 | |

| Record name | Isorupestonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139953212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isorupestonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Isorupestonic acid can be synthesized from rupestonic acid through structural modifications. One common method involves the esterification of rupestonic acid using dimethyl sulfate to form methyl rupestonate. This intermediate is then subjected to Davis oxidation using lithium bis(trimethylsilyl)amide and camphorylsulfonyl oxaziridine at low temperatures to yield this compound .

Industrial Production Methods: The industrial production of this compound typically involves the extraction of rupestonic acid from Artemisia rupestris followed by chemical modification. The extraction process includes solvent extraction and purification steps to isolate rupestonic acid, which is then chemically converted to this compound using the aforementioned synthetic routes .

Chemical Reactions Analysis

Types of Reactions: Isorupestonic acid undergoes various chemical reactions, including:

Oxidation: Conversion to derivatives with enhanced biological activity.

Reduction: Formation of reduced analogs with different pharmacological properties.

Substitution: Introduction of different functional groups to modify its activity.

Common Reagents and Conditions:

Oxidation: Davis oxidation using lithium bis(trimethylsilyl)amide and camphorylsulfonyl oxaziridine.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Acylation using acyl chlorides in the presence of dimethylaminopyridine as a catalyst.

Major Products Formed:

Oxidation: Formation of various oxidized derivatives with potential antiviral activity.

Reduction: Reduced analogs with modified pharmacological profiles.

Substitution: Acylated derivatives with enhanced biological properties.

Scientific Research Applications

Chemistry: Used as a precursor for synthesizing novel sesquiterpene derivatives with potential biological activities.

Biology: Investigated for its antiviral properties, particularly against influenza viruses.

Mechanism of Action

The mechanism of action of isorupestonic acid involves its interaction with specific molecular targets and pathways:

Antiviral Activity: Inhibition of viral replication through activation of heme oxygenase-1-mediated interferon response.

Anti-inflammatory Activity: Modulation of inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.

Antitumor Activity: Induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Comparison with Similar Compounds

Rupestonic Acid

- Structure : 5,7-membered bicyclic sesquiterpene, differing from isorupestonic acid in ring size and connectivity .

- Molecular Formula : C₁₅H₂₀O₃ (identical to this compound) .

- Source : Artemisia rupestris .

- Implicated in anti-inflammatory pathways, though direct activity data are less documented compared to this compound .

Aciphyllic Acid

- Structure : A sesquiterpene carboxylic acid; exact structure unspecified in evidence but distinct from this compound.

- Source : Artemisia rupestris .

- Pharmacology: Inhibits NO production in macrophages, similar to this compound . Demonstrates gastroprotective effects by modulating gastrointestinal motility and inflammation .

- Key Difference : Lack of detailed structural data precludes direct molecular comparison, but shared anti-inflammatory mechanisms suggest functional overlap.

Comparison with Functionally Similar Compounds

Beta-Pinene (Monoterpene)

Eucalyptol (1,8-Cineole)

- Structure: Monoterpene ether (C₁₀H₁₈O) .

- Source : Artemisia rupestris .

- Pharmacology :

- Key Difference: Ether functional group and monoterpene skeleton contrast with this compound’s sesquiterpene-carboxylic acid structure.

Data Table: Comparative Analysis

Research Findings and Mechanistic Insights

- This compound vs. Rupestonic Acid: Despite identical molecular formulas, their divergent ring systems result in distinct binding affinities. This compound’s 6,7-membered skeleton allows stronger interaction with NOS3, critical for nitric oxide regulation in gastrointestinal disorders .

- Functional Overlap : Compounds like beta-pinene and eucalyptol, though structurally dissimilar, synergize with this compound in treating functional dyspepsia by targeting overlapping pathways (e.g., inflammation, smooth muscle contraction) .

- Anti-inflammatory Potency: this compound and aciphyllic acid both inhibit NO, but this compound’s specificity for NOS3 may enhance its therapeutic precision .

Q & A

Q. What spectroscopic methods are essential for identifying isorupestonic acid, and how are they applied?

this compound (C₁₅H₂₀O₃) is identified using a combination of IR spectroscopy (to detect functional groups like carboxylic acids), NMR (¹H and ¹³C for skeletal structure elucidation), and mass spectrometry (for molecular weight confirmation). X-ray crystallography is critical for resolving its absolute configuration, as demonstrated in studies of Artemisia rupestris isolates . For example, 2D NMR experiments (e.g., COSY, HMBC) help map carbon-proton correlations, distinguishing this compound from structurally similar diterpenoids.

Q. What are the primary natural sources of this compound, and how are they validated?

this compound is predominantly isolated from Artemisia rupestris L. (Xinjiang Yi Zhi Hao) and related species. Validation involves taxonomic identification of plant material via herbarium records and phytochemical profiling (TLC, HPLC) against reference standards. Cross-referencing with databases like the Encyclopedia of Traditional Chinese Medicines ensures species authenticity .

Q. What chromatographic techniques are effective for isolating this compound from crude extracts?

Isolation typically employs silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) for preliminary fractionation, followed by preparative HPLC (C18 columns, methanol-water mobile phases) for purification. Purity is confirmed via melting point analysis (192–193°C) and NMR homogeneity checks .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and X-ray crystallography results during structural elucidation?

Contradictions may arise from crystal packing effects (X-ray) versus solution-state conformers (NMR). To address this, use CD spectroscopy to validate absolute configurations inferred from X-ray data. For instance, the revised absolute configuration of this compound was confirmed by comparing experimental CD spectra with computational predictions .

Q. What strategies optimize the yield of this compound during isolation, given its low natural abundance?

Yield optimization involves seasonal harvesting (peak metabolite production in flowering stages) and green extraction methods (e.g., ultrasound-assisted extraction with ethanol-water mixtures). Metabolomic-guided fractionation (LC-MS/MS) can prioritize fractions rich in diterpenoid backbones .

Q. How do researchers evaluate the anti-inflammatory activity of this compound, and what models are most relevant?

In vitro assays using LPS-stimulated RAW264.7 macrophages are standard. Measure NO inhibition (Griess reagent) and cytokine levels (ELISA). This compound’s IC₅₀ for NO inhibition (e.g., 18.7 μM in compound 9 ) provides a benchmark for structure-activity comparisons. Dose-response curves and cytotoxicity controls (MTT assay) ensure specificity.

Q. What computational methods support the stereochemical assignment of this compound?

Quantum mechanical calculations (e.g., DFT for NMR chemical shifts) and molecular docking (to predict binding conformations in bioactivity studies) complement experimental data. Software like Gaussian or ORCA validates chiral centers against experimental CD and X-ray results .

Q. How should researchers document synthetic or isolation protocols to ensure reproducibility?

Follow Beilstein Journal of Organic Chemistry guidelines : report solvent ratios, temperature, and purification steps in detail. For novel compounds, include HR-MS, elemental analysis , and spectral data in supporting information. Cross-validate purity via HPLC (≥95% peak area) .

Q. What are the challenges in scaling up this compound synthesis for pharmacological studies?

Key challenges include low natural abundance and structural complexity (multiple stereocenters). Semi-synthesis from abundant precursors (e.g., labdane diterpenes) or biotechnological approaches (plant cell cultures) are explored. Reaction optimization via DOE (Design of Experiments) minimizes by-products .

Q. How can contradictions in bioactivity data between studies be systematically addressed?

Conduct meta-analyses of published IC₅₀ values, controlling for variables like cell line passage number and LPS concentrations. Validate findings using orthogonal assays (e.g., NF-κB luciferase reporters alongside cytokine measurements). Transparent reporting of negative data reduces publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.